molecular formula C16H23NO3 B578981 (1R,4S,5S,6S,9S)-5-hydroxy-6-methyl-13-azatetracyclo[7.7.0.01,13.04,9]hexadecane-2,8-dione CAS No. 18331-13-0

(1R,4S,5S,6S,9S)-5-hydroxy-6-methyl-13-azatetracyclo[7.7.0.01,13.04,9]hexadecane-2,8-dione

Cat. No.: B578981
CAS No.: 18331-13-0
M. Wt: 277.364
InChI Key: FCLWOBVEKQQHFC-QXTAPFHLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,4S,5S,6S,9S)-5-hydroxy-6-methyl-13-azatetracyclo[7.7.0.01,13.04,9]hexadecane-2,8-dione is a chemical compound with the molecular formula C16H23NO3. It is a derivative of serratinine, characterized by the absence of a hydroxyl group at the 14th position and the presence of a ketone group. This compound is notable for its complex structure, which includes multiple rings and functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R,4S,5S,6S,9S)-5-hydroxy-6-methyl-13-azatetracyclo[7.7.0.01,13.04,9]hexadecane-2,8-dione typically involves multiple steps, starting from simpler organic molecules. The process often includes:

    Formation of the core structure: This involves cyclization reactions to form the multi-ring system.

    Functional group modifications: Introduction of the ketone group at the 14th position and removal of the hydroxyl group.

Industrial Production Methods: Industrial production of this compound may involve:

    Optimization of reaction conditions: Using catalysts and specific solvents to increase yield and purity.

    Scale-up processes: Adapting laboratory-scale reactions to industrial-scale production while maintaining efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: (1R,4S,5S,6S,9S)-5-hydroxy-6-methyl-13-azatetracyclo[7.7.0.01,13.04,9]hexadecane-2,8-dione undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

    Reduction: Reduction of ketone groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other atoms or groups.

Common Reagents and Conditions:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Solvents: Common solvents include methanol, ethanol, and dichloromethane.

Major Products:

    Oxidation products: Ketones and aldehydes.

    Reduction products: Alcohols.

    Substitution products: Various derivatives depending on the substituents introduced.

Scientific Research Applications

(1R,4S,5S,6S,9S)-5-hydroxy-6-methyl-13-azatetracyclo[7.7.0.01,13.04,9]hexadecane-2,8-dione has several applications in scientific research:

    Chemistry: Used as a precursor for synthesizing other complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1R,4S,5S,6S,9S)-5-hydroxy-6-methyl-13-azatetracyclo[7.7.0.01,13.04,9]hexadecane-2,8-dione involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes and receptors involved in metabolic pathways.

    Pathways Involved: The compound can modulate signaling pathways, leading to changes in cellular functions and responses.

Comparison with Similar Compounds

(1R,4S,5S,6S,9S)-5-hydroxy-6-methyl-13-azatetracyclo[7.7.0.01,13.04,9]hexadecane-2,8-dione can be compared with other similar compounds, such as:

    Serratinine: The parent compound, which has a hydroxyl group at the 14th position.

    14-Deoxy-11,12-didehydroandrographolide: Another derivative with different functional groups and biological activities.

Uniqueness:

    Structural Differences: The absence of the hydroxyl group and the presence of a ketone group at the 14th position make this compound unique.

    Biological Activities: Its specific biological activities and potential therapeutic effects distinguish it from other similar compounds.

Properties

CAS No.

18331-13-0

Molecular Formula

C16H23NO3

Molecular Weight

277.364

InChI

InChI=1S/C16H23NO3/c1-10-8-12(18)15-4-2-6-17-7-3-5-16(15,17)13(19)9-11(15)14(10)20/h10-11,14,20H,2-9H2,1H3/t10-,11+,14-,15+,16-/m0/s1

InChI Key

FCLWOBVEKQQHFC-QXTAPFHLSA-N

SMILES

CC1CC(=O)C23CCCN4C2(CCC4)C(=O)CC3C1O

Origin of Product

United States

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